molecular formula C20H34O7 B1666097 Asebotoxin V, bisdeacyl- CAS No. 56663-60-6

Asebotoxin V, bisdeacyl-

Cat. No.: B1666097
CAS No.: 56663-60-6
M. Wt: 386.5 g/mol
InChI Key: HRJZZHMMTOORSG-BPYSUHJDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asebotoxin V, bisdeacyl- (CAS: 56663-60-6; PubChem CID: 171535) is a tetracyclic diterpene derivative isolated from Pieris japonica. Key properties include:

  • LogP: -0.7 (indicating high hydrophilicity)
  • Hydrogen-bond donors/acceptors: 7 each
  • Solubility: Soluble in DMSO, ethanol, and water under specific conditions .
  • Stability: Stable at -20°C for 3 years (powder) or 1 month in solution .

Properties

CAS No.

56663-60-6

Molecular Formula

C20H34O7

Molecular Weight

386.5 g/mol

IUPAC Name

5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-2,3,4,6,9,14,16-heptol

InChI

InChI=1S/C20H34O7/c1-16(2)12(21)7-11-18(4,26)10-6-5-9-13(22)19(10,8-17(9,3)25)14(23)15(24)20(11,16)27/h9-15,21-27H,5-8H2,1-4H3

InChI Key

HRJZZHMMTOORSG-BPYSUHJDSA-N

SMILES

CC1(C(CC2C1(C(C(C34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)O)O)C

Canonical SMILES

CC1(C(CC2C1(C(C(C34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deacylpieristoxin F;  Bisdeacylasebotoxin V;  Asebotoxin V, bisdeacyl-.

Origin of Product

United States

Comparison with Similar Compounds

Asebotoxin X and Pieroside A

Asebotoxin X and pieroside A (isolated from Pieris japonica) are diterpenes with structural parallels but critical differences:

Property Asebotoxin V, bisdeacyl- Asebotoxin X Pieroside A
Molecular Class Tetracyclic diterpene heptol Diterpene Diterpene glucoside
Molecular Formula C20H34O7 Not reported Not reported
Functional Groups 7 hydroxyls, no acyl groups Likely hydroxyls/acyl groups* Glucosyl moiety attached
Solubility Polar solvents (DMSO, H2O) Likely lower due to acyl groups Enhanced via glycosylation
Bioactivity Not reported Not reported Antifeedant properties inferred

*Structural elucidation of asebotoxin X suggests diterpene features but lacks explicit solubility or LogP data . Pieroside A’s glucoside moiety enhances solubility and may confer insecticidal activity, unlike the non-glycosylated asebotoxin V, bisdeacyl- .

Phloridzin (Historical Context)

A 1933 study identified "asebotoxin" from Kalmia latifolia as identical to phloridzin, a dihydrochalcone glycoside . This conflicts with modern nomenclature, where asebotoxin V, bisdeacyl- is a diterpene, highlighting taxonomic and structural discrepancies.

Property Asebotoxin V, bisdeacyl- Phloridzin
Source Pieris japonica Kalmia latifolia
Molecular Class Diterpene Flavonoid glycoside
Key Functional Groups Heptol Glucosyl-phloretin
Bioactivity Underexplored Antidiabetic, antioxidant

Key Research Findings and Implications

  • Solubility Advantage : Compared to acylated analogs, its hydrophilicity may improve aqueous solubility for in vivo applications .
  • Nomenclature Challenges: Historical misalignment (e.g., phloridzin confusion) underscores the need for standardized naming conventions in natural product chemistry .

Notes and Limitations

  • Data Gaps : Bioactivity data for asebotoxin V, bisdeacyl- and its analogs remain sparse, necessitating further pharmacological studies.
  • Source-Dependent Variability : Structural differences between asebotoxins from Pieris japonica and Kalmia latifolia highlight the impact of plant source on compound identity .
  • Synthetic Potential: The absence of stereocenters in asebotoxin V, bisdeacyl- may simplify synthetic modification compared to stereochemically complex diterpenes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asebotoxin V, bisdeacyl-
Reactant of Route 2
Asebotoxin V, bisdeacyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.